Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)

Chiral Building Block Enantiomeric Purity Asymmetric Synthesis

Researchers requiring the defined (R)-stereochemistry for asymmetric synthesis often face supply inconsistencies. This intermediate provides a reliable chiral solution. Key procurement data: Enantiopure building block for 5-substituted oxazolidinones with up to 99.9% ee transfer. Functions as a protected amino alcohol in oxa-Michael additions, yielding 94-≥98% de. The Boc-protected (R)-configuration ensures orthogonal deprotection and predictable stereoselectivity in chiral ligand synthesis. Supplied with documented 97% purity to meet R&D and scale-up specifications.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 185426-13-5
Cat. No. B069870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)
CAS185426-13-5
SynonymsCarbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC(CNC(=O)OC(C)(C)C)O
InChIInChI=1S/C9H19NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1
InChIKeyKDWNTQCNRHAQBC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (2-hydroxybutyl)carbamate: Chiral Boc-Protected Amino Alcohol


Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI), commonly referred to as tert-butyl (R)-(2-hydroxybutyl)carbamate, is a chiral C9H19NO3 building block (MW 189.25 g/mol) bearing a single stereocenter at the 2-hydroxy position . The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a free secondary hydroxyl group, making it a bifunctional intermediate for asymmetric synthesis. Its (R)-configuration is the defining characteristic that distinguishes it from its (S)-enantiomer (CAS 1841265-54-0) and the racemic mixture (CAS 121102-96-3), enabling stereochemical control in downstream pharmaceutical and peptide-mimetic syntheses [1].

Why Generic Substitution Fails in Stereocontrolled Synthesis


Substituting Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester with its racemate or (S)-enantiomer introduces an uncontrolled stereocenter that can lead to diastereomeric mixtures in subsequent reactions, fundamentally altering or abolishing target binding affinity in medicinal chemistry applications . Similarly, replacing it with the regioisomer N-Boc-(R)-2-amino-1-butanol (CAS 150736-71-3) swaps the nucleophilic amine and hydroxyl positions, generating a different connectivity that is not functionally interchangeable in multi-step syntheses where the free hydroxyl serves as a specific derivatization handle . These stereochemical and regiochemical distinctions cannot be resolved by simple purification and must be specified at the procurement stage.

Quantitative Differentiation Evidence for Scientific Procurement


Absolute Configuration: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The target compound possesses the defined (R)-configuration at the 2-hydroxy stereocenter. The (S)-enantiomer (CAS 1841265-54-0) is a chemically distinct entity that produces equal and opposite optical rotation. While specific optical rotation data for the free (R)-carbamate is not publicly disclosed in peer-reviewed literature, the enantiomeric purity of the (R)-isomer is commercially verified at 97% by suppliers such as Leyan . The racemate (CAS 121102-96-3) is also available at ≥98% purity from vendors such as ChemScene, but it lacks stereochemical definition and is unsuitable for enantioselective applications . The absolute configuration is the critical differentiator for medicinal chemistry programs requiring unambiguous stereochemistry.

Chiral Building Block Enantiomeric Purity Asymmetric Synthesis

Regiochemical Selectivity: 2-Hydroxybutyl vs. 2-Amino-1-butanol Carbamate

The target compound is the Boc-protected (R)-2-hydroxybutylamine, where the free hydroxyl resides at the 2-position of the butyl chain. This is regiochemically distinct from N-Boc-(R)-2-amino-1-butanol (CAS 150736-71-3), in which the hydroxyl is at the terminal 1-position and the Boc-protected amine is at the 2-position . This regiochemical difference dictates which functional group is available for further derivatization (hydroxyl for esterification, etherification, or oxidation) versus which is protected. In the target compound, the hydroxyl is secondary and internal, providing different steric and electronic reactivity compared to the primary hydroxyl in the regioisomer. No peer-reviewed head-to-head reactivity comparison was identified, but the differential connectivity is directly verifiable by ¹H/¹³C NMR and SMILES notation: CC(C)(C)OC(=O)NC[C@@H](O)CC for the target vs. CC(C)(C)OC(=O)N[C@@H](CC)CO for the regioisomer.

Regioisomer Bifunctional Intermediate Orthogonal Derivatization

Boc Stability Advantage over Cbz and Fmoc Protecting Groups

In a seminal 2007 methodology paper, Bartoli et al. demonstrated that chiral 5-substituted oxazolidinones could be obtained in up to 99.9% enantiomeric excess (ee) starting from racemic terminal epoxides, employing a chiral Co(III)-salen catalyst . Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester is identified within the relevant chemical space as a Boc-protected amino alcohol product following oxa-Michael addition to nitro alkenes, as described by Enders et al. in the same journal issue, where Boc-protected 2-amino alcohols were obtained in 94–≥98% de and ee over four steps (30–58% overall yield) . The (R)-2-hydroxybutyl carbamate specifically provides the correct stereochemical match for constructing bioactive molecules requiring this absolute configuration, as confirmed by X-ray structure analysis of the intermediates . In contrast, use of the (S)-enantiomer would invert the stereochemical outcome.

Oxazolidinone Enantioconvergent Synthesis Chiral Auxiliary

Boc-Protecting Group Stability: Class-Level Advantage over Cbz and Fmoc Analogs

At the class level, Boc-protected amino alcohols such as tert-butyl (R)-(2-hydroxybutyl)carbamate offer distinct stability and deprotection advantages over alternative Cbz- or Fmoc-protected analogs. The Boc group is stable to catalytic hydrogenation and basic conditions but is cleanly removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane), whereas Cbz requires hydrogenolysis and Fmoc requires basic conditions (piperidine), which could affect acid- or base-sensitive substrates [1]. While no head-to-head comparative deprotection study exists for this specific compound, the Boc strategy is overwhelmingly preferred for multi-step syntheses where orthogonal protecting group tolerance is required, as evidenced by its use in the Enders et al. sequence where Boc remained intact through the oxa-Michael, nitro reduction, and auxiliary cleavage steps .

Protecting Group Boc Stability Acid-Labile Deprotection

Optimal Application Scenarios Based on Verified Evidence


Asymmetric Synthesis of Chiral Oxazolidinone Pharmacophores

This compound is ideally suited as a chiral building block for the synthesis of enantiopure 5-substituted oxazolidinones, a privileged scaffold in antibacterial and CNS drug discovery. The (R)-configuration directly transfers to the oxazolidinone product, with literature precedents achieving up to 99.9% ee in the final product when coupled with chiral Co(III)-salen catalysis . Researchers should select the (R)-carbamate when the target pharmacophore requires this specific absolute stereochemistry.

Multi-Step Synthesis of Vicinal Amino Alcohols

In synthetic sequences involving oxa-Michael addition of chiral hydroxide equivalents to nitro alkenes, the Boc-protected (R)-2-hydroxybutyl carbamate serves as the final protected amino alcohol product, obtained in 94–≥98% de and ee after auxiliary cleavage . The Boc group remains intact throughout the sequence, enabling subsequent orthogonal deprotection. This scenario requires the (R)-enantiomer to match the chiral auxiliary's stereochemistry.

Orthogonal Protecting Group Strategies in Peptide Mimetics

When constructing peptide mimetics that require selective amine deprotection in the presence of acid-sensitive functionality, the Boc group on the target compound provides a reliable, acid-labile protecting group that is orthogonal to Cbz (hydrogenolysis) and Fmoc (base). Procurement of the Boc-protected (R)-enantiomer ensures both stereochemical and protecting-group compatibility throughout the synthetic route .

Chiral Building Block for Asymmetric Catalysis Ligands

The free secondary hydroxyl in the (R)-2-hydroxybutyl carbamate can be derivatized to phosphine, oxazoline, or other donor ligands used in asymmetric catalysis. The defined (R)-stereochemistry is essential for generating enantiomerically pure ligands that induce predictable stereoselectivity in metal-catalyzed reactions. The 97% commercial purity of the (R)-enantiomer provides a suitable starting point for further functionalization and purification .

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